molecular formula C20H18ClNO3S B14986434 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(3-chlorophenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14986434
M. Wt: 387.9 g/mol
InChI Key: TTXCVADWHUIVKQ-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique molecular structure It is composed of a chlorophenoxy group, a methoxyphenyl group, and a thiophen-2-ylmethyl group, all connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate acylating agent under controlled conditions.

    Methoxyphenyl Intermediate Synthesis: The 4-methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Thiophen-2-ylmethyl Intermediate: The thiophen-2-ylmethyl group is synthesized separately and then coupled with the other intermediates.

    Final Coupling and Acetamide Formation: The final step involves coupling the intermediates and forming the acetamide linkage under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(3-CHLOROPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)-N-(4-methoxyphenyl)acetamide
  • N-(4-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(3-Chlorophenoxy)-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-(3-CHLOROPHENOXY)-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClNO3S

Molecular Weight

387.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18ClNO3S/c1-24-17-9-7-16(8-10-17)22(13-19-6-3-11-26-19)20(23)14-25-18-5-2-4-15(21)12-18/h2-12H,13-14H2,1H3

InChI Key

TTXCVADWHUIVKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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